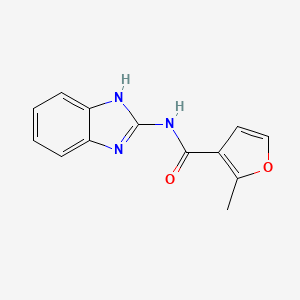
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. This compound belongs to the class of thiadiazine derivatives, which have been reported to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and cellular processes. For example, it has been reported to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of various microorganisms. In vivo studies have shown that it can reduce inflammation and oxidative stress, and improve the survival rate of animals with tumor xenografts.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine in lab experiments is its broad spectrum of biological activities. This makes it a useful tool for studying various cellular and molecular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to conduct toxicity studies before using this compound in lab experiments.
未来方向
There are several future directions for research on 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine. One of the areas of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to explore the potential applications of this compound in agriculture, such as its use as a biopesticide or herbicide.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine is a promising compound that has shown significant potential in medicine and agriculture. Its broad spectrum of biological activities and relatively simple synthesis method make it a useful tool for scientific research. However, its potential toxicity highlights the need for appropriate safety measures and further toxicity studies. With continued research, this compound could lead to the discovery of new therapeutic targets and the development of new drugs and agricultural products.
合成方法
The synthesis of 5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzenesulfonamide with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product with a yield of up to 80%.
科学研究应用
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been reported to exhibit significant antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In agriculture, it has been shown to possess herbicidal and insecticidal properties.
属性
IUPAC Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(11)13-12-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJBJOFYAVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-6H-1,3,4-thiadiazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)
![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)



